6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic compound that integrates a purine base with a tetrahydropyran ring, characterized by its unique structural properties. This compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine. It is identified by the CAS number 92001-73-5 and has been the subject of research due to its interesting chemical behavior and biological interactions.
The compound is classified as a purine derivative, which is a key class of organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids. The presence of the tetrahydropyran ring adds to its complexity and potential reactivity. It is synthesized from commercially available purine derivatives and tetrahydropyran, making it accessible for further research and industrial applications.
The synthesis of 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves several key steps:
In an industrial context, large-scale reactors may be utilized for bulk production, alongside automated systems to maintain precise control over reaction conditions.
The molecular formula of 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can be represented as . The structure features a purine base fused with a tetrahydropyran ring, contributing to its unique chemical properties. This combination allows for diverse interactions with biological macromolecules, which is essential for its applications in medicinal chemistry .
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific context of application, which may include therapeutic uses targeting inflammatory processes or oxidative stress .
The physical properties of 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine include:
The chemical properties are characterized by its stability under standard conditions but may vary significantly when subjected to different reagents during reactions. The compound's reactivity profile makes it suitable for various synthetic applications in both laboratory and industrial settings .
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several potential scientific applications:
This compound's combination of structural uniqueness and versatile reactivity makes it a valuable asset in both research and industrial applications, paving the way for future discoveries in medicinal chemistry and material science.
Protection of the purine N9 nitrogen serves two primary synthetic objectives: First, it prevents undesired alkylation at other nucleophilic sites (notably N3 and N7), which typically yield therapeutically inactive isomers or polymeric byproducts [9]. Second, it profoundly influences the electronic properties and reactivity of adjacent positions, particularly C6 and C2. Upon N9-alkylation, the electron density at C6 decreases, facilitating nucleophilic aromatic substitution (SNAr) reactions. This electronic modulation is exploited for sequential derivatization, enabling the synthesis of complex 2,6,9-trisubstituted purines prevalent in kinase inhibitors (e.g., targeting Bcr-Abl, BTK) and heat shock protein 90 (Hsp90) modulators [7] [9]. Consequently, N9-protection is indispensable for synthesizing libraries of purine analogues for structure-activity relationship (SAR) studies and lead optimization campaigns.
The tetrahydropyranyl (THP) group emerged historically as a robust, acid-labile protecting group for alcohols but gained prominence in heterocyclic chemistry for protecting purine N9 due to its unique advantages. Its introduction typically employs 3,4-dihydro-2H-pyran (DHP) under acidic catalysis [10]. Brønsted acid sites (e.g., p-toluenesulfonic acid, zeolites) or Lewis acids (e.g., CeCl₃/NaI, Ti-modified zeolites) efficiently catalyze this reaction under mild conditions [10]. The resulting THP-protected purines, such as 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS: 1203479-09-7), exhibit:
The THP group’s steric bulk also helps mitigate solubility issues during solid-phase synthesis [5]. Computational studies on zeolite catalysts (e.g., MFI topology) reveal that Brønsted acid sites (Si-OH-Al) exhibit higher intrinsic activity (kint ≈ 10⁻⁴ s⁻¹ at 50°C) than Lewis acid sites (e.g., Ti⁴⁺, kint ≈ 10⁻⁶ s⁻¹) for THP ether formation [10], principles transferable to N9-THP protection.
Table 1: Comparison of Common N9-Protecting Groups for Purines
Protecting Group | Introduction Reagent | Key Stability Attributes | Deprotection Conditions | Major Drawbacks |
---|---|---|---|---|
Tetrahydropyranyl (THP) | DHP, Acid catalyst | Stable: Base, nucleophiles, reducing agents. Sensitive: Acid. | Mild acid (aq. HCl, TsOH/MeOH) | Acid sensitivity limits use in strongly acid-mediated reactions. |
Benzyl (Bn) | BnBr, Base | Stable: Mild acid/base. Sensitive: Hydrogenolysis. | H₂/Pd-C, TFA (for p-methoxybenzyl) | Requires hydrogenation facilities; can undergo undesired ring hydrogenation. |
tert-Butoxycarbonyl (Boc) | Boc₂O, Base | Stable: Mild nucleophiles. Sensitive: Acid, heat. | Strong acid (TFA, HCl/dioxane) | Not fully orthogonal to THP; acid-labile. |
p-Methoxybenzyl (PMB) | PMBCl, Base | Stable: Mild acid. Sensitive: Oxidative cleavage, strong acid. | DDQ, CAN, strong acid | Cost; requires specific oxidants. |
The application of the THP group at N9 provides a critical steric and electronic environment enabling precise regioselective modifications, primarily at C6 and C2. This is exemplified by 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine:
Table 2: Regioselective Reactions Enabled by N9-THP Protection in 6-Substituted Purines
Position Modified | Reaction Type | Reagents/Conditions | Key Applications | Reference Examples |
---|---|---|---|---|
C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols | Synthesis of 6-anilino purines (kinase inhibitors), 6-morpholino derivatives (CHK1 inhibitors) | [2] [9] |
C6 | Halogenation | NBS, Br₂, Cl₂ | Synthesis of 6-halo intermediates for cross-coupling or further SNAr | [4] |
C2 | Halogenation | NIS, Br₂ (directed) | Synthesis of 2,6-dihalopurines for sequential displacement | [4] |
C2/C8 | Direct Arylation (C-H Activation) | Pd(OAc)₂, Ligands, Aryl halides | Synthesis of C2/C8-aryl purines for targeted therapies | [5] [9] |
C2 | Suzuki/Sonogashira Coupling | Pd catalysts, Aryl/alkynyl boronic acids or halides | Introduction of (hetero)aryl or alkynyl groups at C2 | [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7